![molecular formula C17H16Cl2N2O3S B2843783 2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899979-66-9](/img/structure/B2843783.png)

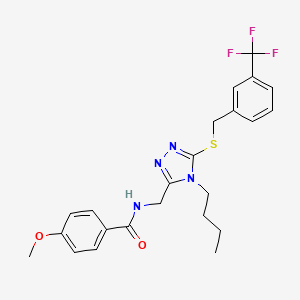

2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

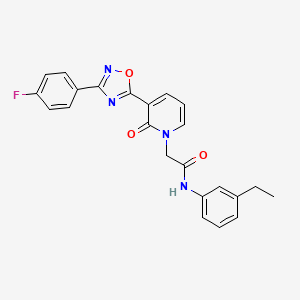

2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide is a chemical compound with potential applications in scientific research. It is a member of the thiazolidinedione family of compounds, which have been studied for their potential therapeutic effects in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have synthesized novel compounds with antimicrobial properties, indicating the potential use of similar structures in developing new antimicrobial agents. For instance, compounds with benzimidazole, benzoxazole, and benzothiazole derivatives have shown broad-spectrum antimicrobial activity against bacterial and fungal strains, suggesting that similar compounds could be developed for antimicrobial applications (Padalkar et al., 2014). Similarly, novel derivatives have demonstrated promising activity against Mycobacterium tuberculosis, highlighting the potential for anti-tubercular scaffolds (Nimbalkar et al., 2018).

Anticancer Properties

The synthesis of new compounds with evaluated anticancer activities suggests that structurally related benzamide derivatives could also be explored for anticancer applications. For example, N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and found to possess moderate to significant radical scavenging activity, indicating potential antioxidant and anticancer properties (Ahmad et al., 2012).

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds with potential biological activities, using various chemical reactions and catalysts. For instance, recyclable Keggin heteropolyacids have been used as environmentally benign catalysts for the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives, which exhibited antibacterial and antifungal activities (Ighilahriz-Boubchir et al., 2017). This highlights the role of innovative synthetic methodologies in developing new compounds with potential scientific applications.

Wirkmechanismus

Target of Action

The primary target of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is URAT1 . URAT1, or Urate Transporter 1, is a protein that in humans is encoded by the SLC22A12 gene. It is primarily found in the kidneys and is involved in the regulation of blood urate levels.

Mode of Action

2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide acts as a selective inhibitor of URAT1 . It has a significant inhibitory activity on uric acid uptake and URAT1-mediated uric acid transport in renal proximal tubule epithelial cells (RPTECs) .

Biochemical Pathways

The compound’s action on URAT1 affects the reabsorption of uric acid in the kidneys . By inhibiting URAT1, the compound reduces the reabsorption of uric acid from the renal tubular lumen, leading to increased excretion of uric acid in the urine and a decrease in serum uric acid levels .

Pharmacokinetics

It has been reported that the compound is effective in reducing serum uric acid levels in patients with or without gout . Most patients achieve a target serum uric acid level of ≤ 2 under a maintenance dose of 2 or 4 mg once daily .

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in serum uric acid levels . This can help manage conditions such as gout and hyperuricemia, where high levels of uric acid in the blood can lead to the formation of urate crystals, causing inflammation and pain in the joints .

Action Environment

Factors such as the patient’s renal function, hepatic function, and the presence of other medications may affect the compound’s pharmacokinetics and overall effectiveness .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide, or Dotinurad, acts as a selective uric acid reabsorption inhibitor . It interacts with the URAT1 protein, a urate transporter, to inhibit uric acid reabsorption .

Cellular Effects

Dotinurad influences cell function by inhibiting the reabsorption of uric acid in renal proximal tubular epithelial cells . This can impact cellular metabolism, particularly the metabolism of uric acid .

Molecular Mechanism

At the molecular level, Dotinurad exerts its effects by binding to the URAT1 protein and inhibiting its function . This leads to a decrease in uric acid reabsorption and a subsequent decrease in plasma uric acid levels .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Dotinurad has been observed to maintain its inhibitory effects on uric acid reabsorption

Metabolic Pathways

Dotinurad is involved in the metabolic pathway of uric acid. It interacts with the URAT1 protein to influence the reabsorption of uric acid .

Transport and Distribution

Dotinurad is transported and distributed within cells via its interaction with the URAT1 protein

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-16(19)15(11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOBMWWFEJUCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2843701.png)

![4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843709.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)

![N-[(4-Bromophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)